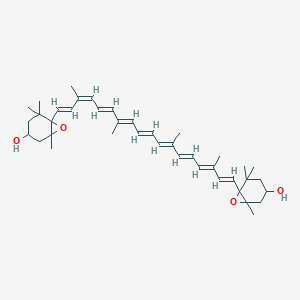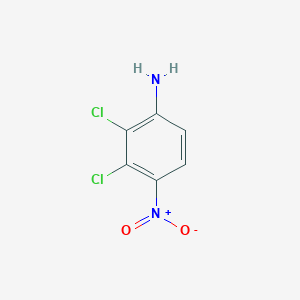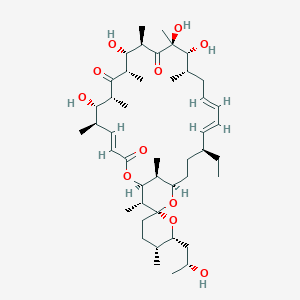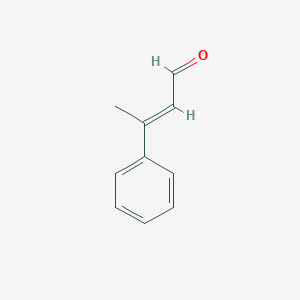
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine, also known as BTPM, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its unique properties and mechanism of action.
科学的研究の応用
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine acts as a selective inhibitor of COX-2 and LOX enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine reduces the production of inflammatory mediators and promotes an anti-inflammatory response. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine is its selectivity for COX-2 and LOX enzymes, which reduces the risk of side effects associated with non-selective inhibitors. 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine has also been shown to have low toxicity in animal models, making it a potential candidate for further preclinical studies. However, one limitation of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine. One direction is the development of more potent and selective inhibitors of COX-2 and LOX enzymes. Another direction is the investigation of the potential use of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the use of 1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine as a tool for studying the role of COX-2 and LOX enzymes in disease pathogenesis could provide valuable insights into the underlying mechanisms of these diseases.
合成法
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine can be synthesized using a variety of methods, including the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. Other methods include the reaction of 2-methylpiperidine with 4-tert-butylbenzenesulfonyl isocyanate or 4-tert-butylbenzenesulfonyl azide. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
特性
製品名 |
1-(4-Tert-butylbenzenesulfonyl)-2-methylpiperidine |
|---|---|
分子式 |
C16H25NO2S |
分子量 |
295.4 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)sulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C16H25NO2S/c1-13-7-5-6-12-17(13)20(18,19)15-10-8-14(9-11-15)16(2,3)4/h8-11,13H,5-7,12H2,1-4H3 |
InChIキー |
JBJOLZYMYMUSKY-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)



methanone](/img/structure/B223532.png)





![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)